2-Methyl-5-nitrobenzoyl chloride
Overview
Description
2-Methyl-5-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6ClNO3 and a molecular weight of 199.59 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the fifth position. This compound is primarily used in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-5-nitrobenzoyl chloride can be synthesized through the nitration of 2-methylbenzoyl chloride. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Amines: From the reduction of the nitro group.
Substituted Benzoyl Derivatives: From nucleophilic substitution reactions.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
2-Methyl-5-nitrobenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and active pharmaceutical ingredients.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: It is used to study the effects of nitroaromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitrobenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form amides, esters, and other derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoyl Chloride: Lacks the nitro group, making it less reactive in certain reactions.
5-Nitrobenzoyl Chloride: Lacks the methyl group, affecting its steric and electronic properties.
2-Nitrobenzoyl Chloride: The nitro group is positioned differently, leading to different reactivity patterns.
Uniqueness
2-Methyl-5-nitrobenzoyl chloride is unique due to the presence of both the methyl and nitro groups, which influence its reactivity and applications. The combination of these substituents allows for selective reactions and the formation of specific products that are not easily accessible with other similar compounds .
Properties
IUPAC Name |
2-methyl-5-nitrobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5-2-3-6(10(12)13)4-7(5)8(9)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBCECJKBKJUIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403275 | |
Record name | 2-methyl-5-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64688-68-2 | |
Record name | 2-methyl-5-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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